![molecular formula C10H12ClN3O2 B1522872 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride CAS No. 1269151-39-4](/img/structure/B1522872.png)
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, and other activities .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . They exist in four regioisomeric forms .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, some 1,2,4-oxadiazole derivatives were found to have a melting point between 133–135 °C .Scientific Research Applications
Proteomics Research
This compound is used in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a specialty product for proteomics research applications, aiding in the identification and quantification of proteins and their modifications, understanding their interactions, and determining their localization in cells .
Cancer Therapy
Some 1,2,4-oxadiazole derivatives, which include the core structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. These inhibitors can be crucial in developing new therapeutic agents targeting cancer cells .
Age-Related Diseases
Derivatives of 1,2,4-oxadiazole are being studied for their potential in treating age-related diseases. This research is significant for developing drugs that can alleviate symptoms or possibly cure diseases associated with aging .
Antimicrobial Agents
The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new antimicrobial agents. This is particularly important in the fight against drug-resistant bacteria .
Metabolic Disorders
As a novel class of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists, 1,2,4-oxadiazole derivatives, including this compound, are being explored for treating metabolic disorders. This could lead to new treatments for conditions like diabetes and obesity .
Neurodegenerative Diseases
Research into 1,2,4-oxadiazole derivatives has also included their use as Sirtuin 2 inhibitors, which could be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Anticancer Evaluation
The compound’s derivatives have been synthesized and evaluated for their anticancer properties. This includes studying their efficacy in various cancer cell lines and understanding their mechanisms of action .
Medicinal Chemistry
Oxadiazoles, including the 1,2,4-oxadiazole moiety present in this compound, have a wide range of medicinal applications. They have been used as anticancer, vasodilator, anticonvulsant, antidiabetic agents, among other applications, showcasing their versatility in medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-10(13-15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRANWYUTLQCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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